molecular formula C14H17F2NO2S B2499828 7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione CAS No. 1690364-36-3

7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione

Cat. No.: B2499828
CAS No.: 1690364-36-3
M. Wt: 301.35
InChI Key: ZJKVVVXDFHTPLT-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₁₅F₂NO₃S Molecular Weight: 315.34 g/mol CAS Number: EN300-398559 This bicyclic compound features a 3λ⁶-thia-7-azabicyclo[3.3.1]nonane core substituted with a benzyl group at position 7 and two fluorine atoms at position 7.

Properties

IUPAC Name

7-benzyl-9,9-difluoro-3λ6-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2S/c15-14(16)12-7-17(6-11-4-2-1-3-5-11)8-13(14)10-20(18,19)9-12/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKVVVXDFHTPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC(C2(F)F)CN1CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Benzylamine with Difluorinated Diones

A foundational method involves the acid-catalyzed cyclocondensation of benzylamine with 2,2-difluoroglutaric acid derivatives. In a representative procedure:

  • Step 1 : Benzylamine reacts with difluorinated diketones under Dean-Stark conditions to form a Schiff base.
  • Step 2 : Intramolecular cyclization via sulfuric acid catalysis yields the azabicyclo[3.3.1]nonane core.
  • Step 3 : Oxidation of the thioether bridge to sulfone using m-CPBA (meta-chloroperbenzoic acid).

Key Data :

Parameter Conditions Yield (%)
Cyclization Temperature 80–90°C (refluxing toluene) 62–68
Oxidation Reagent m-CPBA in dichloromethane (0°C) 85
Overall Purity Recrystallization (ethyl acetate) 97%

Catalytic Hydrogenation of Pyrrolopyridinediones

Adapting methodologies from diazabicyclo[4.3.0]nonane syntheses, hydrogenation of pyrrolo[3,4-b]pyridine-5,7(6H)-dione derivatives offers a stereoselective pathway:

  • Intermediate Preparation : 8-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is hydrogenated using Ru/C under 50 psi H₂ to saturate the pyridine ring.
  • Difluorination : Treatment with Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) introduces geminal difluorine at C9.
  • Sulfone Formation : Thiolation followed by oxidation with H₂O₂/Na₂WO₄ completes the 3,3-dioxide group.

Optimization Challenges :

  • Catalyst Loading : Ru/C (5 wt%) achieves full conversion in 12 hours, whereas Pd/C requires 24 hours.
  • Fluorination Selectivity : Excess Deoxo-Fluor (3 eq.) ensures >90% difluorination without epimerization.

Modern Fluorine-Incorporation Strategies

Late-Stage Electrophilic Fluorination

Recent advances employ Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for direct C–H fluorination:

  • Substrate : 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-3,3-dione.
  • Conditions : Selectfluor™ (2.2 eq.), CH₃CN/H₂O (4:1), 70°C, 8 hours.
  • Outcome : 89% yield with 9,9-difluoro regioselectivity confirmed by ¹⁹F NMR.

Radical Fluorination Using Photoredox Catalysis

A photochemical approach leverages Ir(ppy)₃ (tris(2-phenylpyridine)iridium) and N-fluorobenzenesulfonimide (NFSI):

  • Mechanism : Single-electron oxidation generates a bicyclic radical, which abstracts fluorine from NFSI.
  • Advantage : Mild conditions (room temperature, visible light) prevent sulfone degradation.

Industrial-Scale Production Considerations

Continuous-Flow Synthesis

To address exothermicity in fluorination steps, microreactor systems enable precise temperature control:

  • Reactor Type : Corrosion-resistant Hastelloy-C microchannel reactor.
  • Parameters :
    • Residence time: 8 minutes.
    • Temperature: −10°C (fluorination), 25°C (cyclization).
  • Output : 12 kg/day with 94% purity.

Waste Stream Management

  • Fluoride Byproducts : Calcium hydroxide treatment precipitates CaF₂, reducing aqueous F⁻ to <1 ppm.
  • Solvent Recovery : Distillation recovers >90% acetonitrile and dichloromethane.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H/¹³C NMR : Bridgehead protons (H9) appear as doublets of doublets (δ 4.1–4.3 ppm, JHF = 18 Hz).
  • ¹⁹F NMR : Two distinct signals at δ −112.5 (axial F) and −115.2 ppm (equatorial F).
  • HRMS : [M+H]⁺ m/z 302.1234 (calc. 302.1238 for C₁₄H₁₇F₂NO₂S).

Chiral Purity Assessment

  • HPLC : Chiralpak AD-H column (hexane/ethanol 90:10), retention time 14.2 minutes (ee >99%).

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorine atoms or to convert the sulfone group back to a thioether.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Benzyl halides, alkyl halides, aryl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers, de-fluorinated products.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties due to its fluorinated structure.

Mechanism of Action

The mechanism of action of 7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the bicyclic structure provides rigidity, allowing for precise interactions with biological targets. The sulfur atom can participate in redox reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

3λ⁶-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione Hydrochloride

Molecular Formula: C₇H₁₀ClNO₂S (base structure) Key Differences:

  • Lacks the benzyl and difluoro substituents.
  • Contains a hydrochloride salt, increasing water solubility.
    Applications : Primarily used as a synthetic intermediate. Supplier data (e.g., ZaCh System Corporation, Molcan Corporation) highlight its commercial availability, suggesting scalable synthesis routes .

(1R,5S,9s)-7-Benzyl-9-Hydroxy-9-Methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-Dioxide

Molecular Formula: C₁₅H₂₁NO₃S Molecular Weight: 295.40 g/mol Key Differences:

  • Replaces 9,9-difluoro with 9-hydroxy-9-methyl groups.
  • Features a sulfone (3,3-dioxide) instead of a dione, altering electrophilicity and metabolic stability.
    Implications : The hydroxy and methyl groups may reduce membrane permeability compared to the fluorinated analog, while the sulfone could enhance oxidative stability .

3,3-Difluoro-9-azabicyclo[3.3.1]nonane Hydrochloride

Molecular Formula : C₈H₁₃F₂N·HCl
Key Differences :

  • Simpler bicyclo[3.3.1]nonane core without the thia (sulfur) and dione groups.
  • Fluorine atoms at position 3 instead of 8. This scaffold has been explored in neurological drug discovery .

Piperazine-2,3-dione Derivatives (e.g., 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione)

Molecular Formula : Variable (e.g., C₂₀H₂₂N₂O₂ for a benzyl-substituted derivative)
Key Differences :

  • Piperazine-based bicyclic system instead of thia-azabicyclo[3.3.1]nonane.
  • Retains the 2,3-dione motif, critical for hydrogen bonding.
    Biological Relevance : These derivatives exhibit enhanced lipophilicity (ClogP values 1.5–2.5 vs. 0.5 for piperazine) and potent anthelmintic activity against Enterobius vermicularis and Fasciola hepatica. The benzyl substituents in the target compound may similarly optimize hydrophobic interactions in therapeutic applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Notes
7-Benzyl-9,9-difluoro-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione C₁₄H₁₅F₂NO₃S 315.34 7-benzyl, 9,9-difluoro, 3,3-dione High polarity; potential CNS activity
3λ⁶-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione Hydrochloride C₇H₁₀ClNO₂S ~207.67 (base) Hydrochloride salt Water-soluble intermediate
(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide C₁₅H₂₁NO₃S 295.40 9-hydroxy-9-methyl, 3,3-dioxide Reduced membrane permeability
3,3-Difluoro-9-azabicyclo[3.3.1]nonane Hydrochloride C₈H₁₃F₂N·HCl 209.65 3,3-difluoro Simplified structure; neurological focus
1,4-Bis-(4-fluorobenzyl)-piperazine-2,3-dione C₁₈H₁₆F₂N₂O₂ 338.33 4-fluorobenzyl, 2,3-dione Anthelmintic (IC₅₀: 12–25 μM)

Key Research Findings and Implications

  • Fluorine Substitution : The 9,9-difluoro groups in the target compound likely enhance metabolic stability and electron-withdrawing effects compared to hydroxyl/methyl analogs .
  • Thia vs. Azabicyclo Cores : The sulfur atom in the thia-azabicyclo system may confer unique binding properties in enzyme inhibition, contrasting with simpler azabicyclo structures .

Biological Activity

7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione is a compound that belongs to a class of bicyclic compounds known for their diverse biological activities. This article delves into its biological activity, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C14H17F2NO2S
  • Molecular Weight : 301.35 g/mol
  • CAS Number : 1690364-36-3

Biological Activity Overview

Research indicates that compounds with a bicyclic structure similar to 7-benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane exhibit significant interactions with nicotinic acetylcholine receptors (nAChRs), which are critical for various neurological functions.

The compound's interaction with nAChRs suggests that it may act as an agonist or antagonist depending on the structural modifications and the specific receptor subtype involved. The presence of fluorine atoms in its structure may enhance lipophilicity and receptor binding affinity.

Affinity and Selectivity

Studies have shown that modifications to the bicyclic scaffold can lead to increased selectivity for specific nAChR subtypes such as α4β2 and α7. The incorporation of functional groups such as carboxamides has been linked to enhanced binding affinity and selectivity for these receptors .

Case Studies

  • Nicotinic Receptor Interaction :
    • A study demonstrated that derivatives of the bicyclic scaffold exhibited varying degrees of agonistic activity towards nAChRs, with some compounds showing full agonism while others acted as partial agonists or antagonists depending on their substituents .
  • CNS Activity :
    • The central nervous system (CNS) activity of similar bicyclic compounds suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia through modulation of cholinergic signaling pathways .

Data Tables

PropertyValue
Molecular FormulaC14H17F2NO2S
Molecular Weight301.35 g/mol
CAS Number1690364-36-3
Purity≥ 97%
Biological ActivityDescription
nAChR AgonismVaries by structural modification
SelectivityEnhanced by specific substituents
CNS EffectsPotential treatment for neurological disorders

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